molecular formula C20H30O3 B009943 3-[(1R,2S,3R)-2-[2-(furan-3-yl)ethyl]-2,3-dimethyl-6-propan-2-ylidenecyclohexyl]propanoic acid CAS No. 102904-60-9

3-[(1R,2S,3R)-2-[2-(furan-3-yl)ethyl]-2,3-dimethyl-6-propan-2-ylidenecyclohexyl]propanoic acid

Cat. No.: B009943
CAS No.: 102904-60-9
M. Wt: 318.4 g/mol
InChI Key: OMCFKAYBHWTBQV-BPAFIMBUSA-N
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Description

Secochiliotrin is a naturally occurring diterpene compound that belongs to the family of A-seco terpenes. It is characterized by its unique structure, which includes an indole- and a furan-containing side-chain. This compound has garnered significant interest due to its potential biological activities and applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of secochiliotrin involves the lithiation of 3-bromofuran followed by addition to the aldehyde derived from the common B-ring unit. This method allows for the assembly of the diastereomeric monocyclic diterpene secochiliotrin skeleton . The reaction conditions typically involve the use of strong bases such as n-butyllithium and low temperatures to facilitate the lithiation process.

Industrial Production Methods

These methods may include the use of microwave chemistry and chiral-pool strategies to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Secochiliotrin undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of secochiliotrin include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

Secochiliotrin has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Secochiliotrin is structurally similar to other A-seco terpenes, such as galbanic acid and marneral. it is unique due to its specific indole- and furan-containing side-chain, which imparts distinct biological activities and chemical properties . Similar compounds include:

Properties

CAS No.

102904-60-9

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

3-[(1R,2S,3R)-2-[2-(furan-3-yl)ethyl]-2,3-dimethyl-6-propan-2-ylidenecyclohexyl]propanoic acid

InChI

InChI=1S/C20H30O3/c1-14(2)17-6-5-15(3)20(4,18(17)7-8-19(21)22)11-9-16-10-12-23-13-16/h10,12-13,15,18H,5-9,11H2,1-4H3,(H,21,22)/t15-,18+,20+/m1/s1

InChI Key

OMCFKAYBHWTBQV-BPAFIMBUSA-N

Isomeric SMILES

C[C@@H]1CCC(=C(C)C)[C@@H]([C@@]1(C)CCC2=COC=C2)CCC(=O)O

SMILES

CC1CCC(=C(C)C)C(C1(C)CCC2=COC=C2)CCC(=O)O

Canonical SMILES

CC1CCC(=C(C)C)C(C1(C)CCC2=COC=C2)CCC(=O)O

Origin of Product

United States

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